molecular formula C17H17BrO2 B12666745 Diphenylmethyl 2-bromo-2-methylpropionate CAS No. 77497-42-8

Diphenylmethyl 2-bromo-2-methylpropionate

Cat. No.: B12666745
CAS No.: 77497-42-8
M. Wt: 333.2 g/mol
InChI Key: NKNPNXLUEMIZFU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenylmethyl 2-bromo-2-methylpropionate can be synthesized through the esterification of 2-bromo-2-methylpropanoic acid with diphenylmethanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions using automated reactors and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Diphenylmethyl 2-bromo-2-methylpropionate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diphenylmethyl 2-bromo-2-methylpropionate has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Diphenylmethyl 2-bromo-2-methylpropionate involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted products. Additionally, the ester group can undergo hydrolysis or reduction, resulting in the release of active intermediates that can interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-2-methylpropanoic acid diphenylmethyl ester
  • Propanoic acid, 2-bromo-2-methyl-, diphenylmethyl ester

Uniqueness

Diphenylmethyl 2-bromo-2-methylpropionate is unique due to its specific molecular structure, which combines a brominated aliphatic chain with a diphenylmethyl ester group.

Properties

CAS No.

77497-42-8

Molecular Formula

C17H17BrO2

Molecular Weight

333.2 g/mol

IUPAC Name

benzhydryl 2-bromo-2-methylpropanoate

InChI

InChI=1S/C17H17BrO2/c1-17(2,18)16(19)20-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,1-2H3

InChI Key

NKNPNXLUEMIZFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)Br

Origin of Product

United States

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